3-(3-Phenoxyphenyl)propionic acid
Overview
Description
3-(3-Phenoxyphenyl)propionic acid is a chemical compound used in scientific research. It is an intermediate in the preparation of various synthetic organic products .
Synthesis Analysis
The synthesis of 3-(3-Phenoxyphenyl)propionic acid derivatives has been studied . For instance, 2-cyanoprop-2-yl 3-phenoxybenzoate was synthesized via the reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N as an HCl acceptor .Molecular Structure Analysis
The molecular formula of 3-(3-Phenoxyphenyl)propionic acid is C9H10O3 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
3-(3-Phenoxyphenyl)propionic acid undergoes various chemical reactions. For example, aromatic nitriles reacted with alcohols and HCl under Pinner conditions to form imidate hydrochlorides .Physical And Chemical Properties Analysis
3-(3-Phenoxyphenyl)propionic acid is a viscous oil with a boiling point of 168-171°C at 0.11 pressure. It has a pKa value of 7.3 .Scientific Research Applications
Polymeric Material Development
3-(4-Hydroxyphenyl)propanoic acid, a phenolic compound related to 3-(3-Phenoxyphenyl)propionic acid, has been highlighted for its role in the development of polymeric materials. Notably, it is employed as a renewable building block in the synthesis of benzoxazine rings, which are critical in the creation of materials with desirable thermal and thermo-mechanical properties. This application underlines its potential in enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, offering an eco-friendly alternative to conventional methods that rely on phenol (Trejo-Machin et al., 2017).
Biomedical Applications
The biomedical sector also benefits from derivatives of 3-(3-Phenoxyphenyl)propionic acid. For instance, 3-(4-hydroxyphenyl)propionic acid, chemically related, is utilized as an organic modifier in layered double hydroxides, creating bionanocomposites with significant potential in biomedical applications. These materials are noted for their high thermal stability and mechanical reinforcement, owing to the strong filler/polymer interfacial interaction. The versatility of this compound extends to its use in food and pharmaceutical industries, underscoring its importance as a commodity chemical (Totaro et al., 2017).
Environmental Applications
In environmental contexts, 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid, a compound within the same family, serves as a significant urinary biomarker for human exposure to certain synthetic phenolic antioxidants used in polymers. Its detection in urine samples after hydrolysis indicates widespread human exposure to these antioxidants, highlighting its relevance in environmental health and safety monitoring (Liu & Mabury, 2021).
Agricultural Applications
In the agricultural domain, 3-(4-Hydroxyphenyl)-propionic acid, produced by Xenorhabdus nematophila K1, has shown promising results as a systemic agrochemical. It effectively controls Phytophthora blight and anthracnose in red pepper plants, demonstrating significant disease reduction without any phytotoxic effects. This positions it as a potential solution for managing crop diseases, aligning with sustainable agricultural practices (Cheon et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3-phenoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)10-9-12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCICYOINVFAOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenoxyphenyl)propionic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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